4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic synthesis. One common approach is to start with the construction of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluoromethyl group and the naphthyl substituent. Key steps may include:
Cyclization reactions: to form the pyrazolo[3,4-b]pyridine core.
Difluoromethylation: using reagents such as difluoromethyl bromide or difluoromethyl sulfone under specific conditions.
Suzuki-Miyaura coupling: to introduce the naphthyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the difluoromethyl group or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Material Science: Its properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions involving difluoromethylated molecules.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
- 4-(methyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
The presence of the difluoromethyl group in 4-(difluoromethyl)-1,3-dimethyl-6-(1-naphthyl)-1H-pyrazolo[3,4-b]pyridine imparts unique properties compared to its analogs. This group can enhance metabolic stability, improve binding affinity, and alter the compound’s electronic properties, making it a valuable scaffold in drug design and material science .
Properties
IUPAC Name |
4-(difluoromethyl)-1,3-dimethyl-6-naphthalen-1-ylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3/c1-11-17-15(18(20)21)10-16(22-19(17)24(2)23-11)14-9-5-7-12-6-3-4-8-13(12)14/h3-10,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPJEECRCFLFLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC4=CC=CC=C43)C(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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